Home > Products > Screening Compounds P29879 > Tumour rejection Antigen P815 (35-43)
Tumour rejection Antigen P815 (35-43) -

Tumour rejection Antigen P815 (35-43)

Catalog Number: EVT-242378
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tumour rejection Antigen P815
Overview

Tumor rejection antigen P815 (35-43) is a significant peptide derived from the P1A antigen, which is associated with the P815 mastocytoma cell line in mice. This peptide plays a crucial role in eliciting cytotoxic T lymphocyte responses, making it an important target for cancer immunotherapy. The P1A antigen has been extensively studied due to its immunogenic properties and its relevance in understanding tumor immunity.

Source

The P815 mastocytoma was derived from DBA/2 mice and is known for its rapid tumor development in immunocompetent hosts. The gene encoding the major tumor rejection antigen of tumor P815 is identical to that of normal DBA/2 mice, highlighting its potential as a model for studying tumor antigens and immune responses .

Classification

P815 (35-43) is classified as a tumor-associated antigen, specifically a nonameric peptide (LPYLGWLVF) presented by the major histocompatibility complex class I molecule H-2L d in mice of the H-2 d haplotype. This classification places it among other well-known tumor antigens, such as those encoded by the MAGE gene family in humans, which share similarities in their role in immune recognition and tumor rejection .

Synthesis Analysis

Methods

The synthesis of the P815 (35-43) peptide can be accomplished through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. The synthetic process typically involves:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Each amino acid is sequentially added using coupling reagents such as HATU or DIC.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid or similar agents.
  4. Purification: The crude peptide is purified via high-performance liquid chromatography to achieve the desired purity.

Technical Details

The synthetic peptides corresponding to P815 residues are verified through mass spectrometry and amino acid analysis to confirm their identity and purity. For example, the specific sequence LPYLGWLVF is critical for its function in T cell recognition .

Molecular Structure Analysis

Structure

The molecular structure of P815 (35-43) consists of nine amino acids with the sequence LPYLGWLVF. This sequence forms a specific conformation that allows binding to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.

Data

The peptide's molecular weight is approximately 1,058 Da, and it exhibits specific binding affinities to H-2L d molecules, which are essential for T cell activation . Structural studies using techniques like X-ray crystallography or NMR spectroscopy could provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The primary reaction involving P815 (35-43) occurs during its presentation on major histocompatibility complex molecules. This process involves:

  1. Proteolytic Processing: The precursor proteins are cleaved into smaller peptides by proteasomes.
  2. Transport: The peptides are transported into the endoplasmic reticulum where they bind to major histocompatibility complex class I molecules.
  3. Surface Presentation: The peptide-MHC complex is then transported to the cell surface for recognition by T cell receptors.

Technical Details

This pathway highlights the importance of proteolytic enzymes and transport proteins in generating effective immune responses against tumors expressing P1A .

Mechanism of Action

Process

The mechanism of action for P815 (35-43) involves several key steps:

  1. Peptide Presentation: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells.
  2. T Cell Activation: Cytotoxic T lymphocytes recognize the peptide-MHC complex via their T cell receptors.
  3. Cytotoxic Response: Activated T cells proliferate and exert cytotoxic effects on tumor cells expressing the corresponding antigen.

Data

Studies have shown that vaccination strategies involving P815 can lead to robust CD8+ T cell responses, providing protective immunity against tumors expressing this antigen .

Physical and Chemical Properties Analysis

Physical Properties

P815 (35-43) exhibits properties typical of small peptides:

  • Molecular Weight: Approximately 1,058 Da
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

Key chemical properties include:

  • Stability: Peptide stability can be affected by temperature and pH; thus, proper storage conditions are crucial.
  • Reactivity: The peptide can undergo modifications such as oxidation or deamidation if not stored correctly.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Scientific Uses

P815 (35-43) has several applications in cancer research and immunotherapy:

  • Vaccine Development: It serves as a model antigen for developing vaccines aimed at eliciting strong cytotoxic T lymphocyte responses against tumors.
  • Immunotherapy Studies: Researchers utilize this peptide to study mechanisms of tumor rejection and immune evasion.
  • Preclinical Models: It plays a crucial role in preclinical studies assessing novel immunotherapeutic strategies targeting similar antigens in human cancers.

Properties

Product Name

Tumour rejection Antigen P815 (35-43)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.